N-benzyl-6-chloro-2-methylpyrimidin-4-amine
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Overview
Description
Molecular Structure Analysis
The InChI code for “N-benzyl-6-chloro-2-methylpyrimidin-4-amine” is 1S/C12H12ClN3/c1-9-15-11(13)7-12(16-9)14-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15,16). This code provides a specific description of the molecule’s structure .Physical And Chemical Properties Analysis
“N-benzyl-6-chloro-2-methylpyrimidin-4-amine” is a solid compound with a melting point of 63 - 69°C .Scientific Research Applications
1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives
- Summary of Application : N-Arylpyrimidin-2-amine derivatives were synthesized from the corresponding amines, applying optimized Buchwald-Hartwig amination conditions .
- Methods of Application : The procedure involved using dichlorobis (triphenylphosphine)Pd (II), xantphos and sodium tert-butoxide in refluxing toluene under a nitrogen atmosphere . The target N-aryl derivatives were obtained in moderate to good yields ranging from 27% to 82% .
- Results or Outcomes : The structures of the new compounds were confirmed by FT-NMR, FT-IR and elemental analysis .
2. Medicinal Applications of Heterocyclic Compounds
- Summary of Application : Heterocycles are present in more than 85% of all physiologically active chemical compounds . They are found in a variety of antibiotics and other medicinally important compounds .
- Methods of Application : The specific methods of application would depend on the specific compound and its intended use .
- Results or Outcomes : The outcomes would also depend on the specific compound and its intended use .
Safety And Hazards
properties
IUPAC Name |
N-benzyl-6-chloro-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-9-15-11(13)7-12(16-9)14-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWLCWLYMHHQSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-6-chloro-2-methylpyrimidin-4-amine |
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